molecular formula C13H12N2O4S B3431556 Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate CAS No. 91077-00-8

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

Cat. No. B3431556
CAS RN: 91077-00-8
M. Wt: 292.31 g/mol
InChI Key: LUFNXFXZMZYAKC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H12N2O4S . It has a molecular weight of 292.31 . The compound appears as a dark yellow powder .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate were not found in the search results, thiophene derivatives in general can be synthesized through various methods. These include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is 1S/C13H13N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7,20H,2,14H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate has a melting point of 170-178 °C . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is involved in the synthesis of various chemical compounds. For instance, it serves as a precursor in the synthesis of novel polyfunctionally substituted thienopyrimidines, which are further used to create related polycyclic fused systems. These compounds have potential applications in the development of new chemical entities for various uses including pharmaceuticals (Aly & Behalo, 2010).

  • The compound is also used in the synthesis of new azo-Schiff bases, indicating its role in the creation of complex organic molecules. These bases are studied for their structural properties using techniques like X-ray diffraction, which can provide insights into molecular geometry and potential applications in material science (Menati, Mir & Notash, 2020).

Antimicrobial and Antitumor Applications

  • Some derivatives of ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate have shown significant antimicrobial and antitumor activities. For example, compounds synthesized using this chemical have exhibited pronounced anti-proliferative activity and tumor cell selectivity. This highlights its potential in the development of new anticancer drugs (Thomas et al., 2017).

  • Additionally, some novel thiophene and benzothiophene derivatives, synthesized using this compound, have been evaluated as anticancer agents. These derivatives have shown promising results against various tumor cell lines, further emphasizing the potential of ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate in the field of oncology (Mohareb, Abdallah, Helal & Shaloof, 2016).

Material Science and Corrosion Inhibition

  • In material science, derivatives of ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate have been explored for their corrosion inhibition properties. This is particularly relevant in industrial applications where corrosion resistance is crucial (Dohare et al., 2017).

Future Directions

The future directions for research on Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological effects exhibited by thiophene derivatives , these compounds may have potential applications in the development of new pharmaceuticals and other products.

properties

IUPAC Name

ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFNXFXZMZYAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208438
Record name Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

CAS RN

91077-00-8, 910077-00-8
Record name Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91077-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Shastin, IV Golubinskii, ON Lenkova… - Russian journal of …, 2006 - Springer
A new procedure was developed for preparation of ethyl 3-amino-5-arylthiophene-2-carboxylates by the reaction of α-chlorocinnamonitriles and their analogs with ethyl …
Number of citations: 3 link.springer.com
Α Πλουμιστός - 2017 - olympias.lib.uoi.gr
Τα ευαισθητοποιημένα με χρωστική φωτοβολταϊκά κελιά (DSSC) αποτελούν μία από τις πολλά υποσχόμενες τεχνολογίες στον τομέα της ηλιακής ενέργειας. Πλεονεκτούν έναντι των …
Number of citations: 2 olympias.lib.uoi.gr

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